molecular formula C9H10N2S B8692556 3,5-dimethyl-4-thiocyanatoaniline

3,5-dimethyl-4-thiocyanatoaniline

Cat. No.: B8692556
M. Wt: 178.26 g/mol
InChI Key: XOSJWLNVZLKSSL-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of an amino group, two methyl groups, and a thiocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-thiocyanatoaniline typically involves the reaction of 4-Amino-2,6-dimethylphenyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-thiocyanatoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the thiocyanate group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted thiocyanates and isothiocyanates.

    Oxidation Reactions: Sulfonyl derivatives.

    Reduction Reactions: Amines and related compounds.

Scientific Research Applications

3,5-dimethyl-4-thiocyanatoaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-thiocyanatoaniline involves its interaction with various molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl thiocyanate
  • 4-Amino-2,6-dimethylphenyl isothiocyanate
  • 2,6-Dimethylphenyl thiocyanate

Comparison

3,5-dimethyl-4-thiocyanatoaniline is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(4-amino-2,6-dimethylphenyl) thiocyanate

InChI

InChI=1S/C9H10N2S/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4H,11H2,1-2H3

InChI Key

XOSJWLNVZLKSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1SC#N)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

251.2 g (3.30 mol) of ammonium thiocyanate are rapidly added to a solution, maintained under a nitrogen atmosphere, of 121.2 g (1 mol) of 3,5-dimethylaniline in 1.75 l of anhydrous N,N-dimethylformamide. The temperature rises from 18 to 35° C. One and a half hours later, the temperature of the solution having returned to room temperature, 263.3 g (1.65 mol) of anhydrous cupric sulphate are added rapidly. The reaction medium is left stirring at room temperature for 3 days and is then poured into 8 l of water. The pH is brought to 7.5 by addition of 550 g (6.55 mol) of sodium bicarbonate. The medium is then filtered, the solid part being washed with ethyl acetate and the liquid part being extracted with ethyl acetate. The combined organic liquid phases are washed with 500 ml of water, dried over sodium sulphate and concentrated to dryness under reduced pressure. The pasty residue obtained is crystallized from 500 ml of hexane to give 128.8 g (72%) of 4-amino-2,6-dimethylphenyl thiocyanate which is used in the next step without further purification.
Quantity
251.2 g
Type
reactant
Reaction Step One
Quantity
121.2 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
solvent
Reaction Step Two
[Compound]
Name
cupric sulphate
Quantity
263.3 g
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
reactant
Reaction Step Four
Quantity
550 g
Type
reactant
Reaction Step Five

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